Biological activity of spiro[chromene-2,3'-pyrrolidine] derivatives
Biological activity of spiro[chromene-2,3'-pyrrolidine] derivatives
An In-Depth Technical Guide to the Biological Activity of Spiro[chromene-2,3'-pyrrolidine] Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[chromene-2,3'-pyrrolidine] scaffold represents a privileged heterocyclic framework in medicinal chemistry, distinguished by its rigid, three-dimensional architecture. This unique structure, featuring a spiro junction connecting a chromene and a pyrrolidine ring, facilitates precise interactions with biological targets, leading to a diverse range of pharmacological activities.[1] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives. We delve into their significant potential as anticancer, antimicrobial, and neuroprotective agents, supported by mechanistic insights and quantitative data. The content is structured to offer field-proven insights, from synthetic protocols to biological assay design, serving as a vital resource for professionals engaged in drug discovery and development.
Introduction: The Architectural Advantage of the Spiro[chromene-2,3'-pyrrolidine] Scaffold
Spirocyclic compounds are characterized by a single shared carbon atom between two rings, a feature that imparts significant conformational rigidity and three-dimensionality.[1][2] This inherent structural constraint is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[2] The spiro[chromene-2,3'-pyrrolidine] framework is a prominent member of this class, merging the well-established biological relevance of both the chromene (benzopyran) and pyrrolidine moieties.[1]
The pyrrolidine ring is a core component of many natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and serve as a versatile scaffold.[3] Similarly, the chromene nucleus is present in a wide array of bioactive compounds. The fusion of these two rings at a spiro center creates a structurally novel and complex scaffold that has attracted considerable attention for its therapeutic potential.[4] Research has revealed that derivatives of this scaffold exhibit a broad spectrum of activities, including potent anticancer, antimicrobial, and neuroprotective properties, making them a fertile ground for the development of novel therapeutics.[5][6][7]
Synthetic Strategies: Constructing the Core Scaffold
The efficient synthesis of the spiro[chromene-2,3'-pyrrolidine] core is predominantly achieved through multicomponent reactions (MCRs), particularly the 1,3-dipolar cycloaddition.[1][4] This approach is favored for its operational simplicity, high atom economy, and ability to generate complex molecular architectures in a single step.
A common and effective method is a one-pot, three-component reaction involving an isatin derivative, a secondary amino acid (like L-proline or sarcosine), and a suitable dipolarophile, such as a chromene derivative.[1] The reaction proceeds via the in-situ generation of an azomethine ylide from the condensation of the isatin and amino acid. This ylide, a 1,3-dipole, then reacts with the chromene dipolarophile to yield the desired spirocyclic product with high regio- and stereoselectivity. The use of microwave irradiation has been shown to significantly accelerate this process, reducing reaction times from hours to minutes and often improving yields.
Key Biological Activities and Mechanistic Insights
Anticancer Activity
The spiro[chromene-2,3'-pyrrolidine] scaffold has emerged as a promising framework for the development of novel anticancer agents.[5] Derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549).[4][8][9]
Mechanism of Action: The anticancer effects of these compounds are often multi-faceted. One key mechanism involves the inhibition of protein-protein interactions that are critical for tumor cell survival. For instance, certain spirooxindole derivatives, which share structural similarities, are known inhibitors of the p53-MDM2 interaction.[4] By disrupting this interaction, the tumor suppressor protein p53 is stabilized, leading to cell cycle arrest and apoptosis. Another identified target is Histone Deacetylase 2 (HDAC2), an enzyme often overexpressed in cancer.[10] Inhibition of HDAC2 can alter gene expression patterns, ultimately inducing apoptotic cell death.[10]
Structure-Activity Relationship (SAR): SAR studies have provided valuable insights for lead optimization.[3]
-
Substituents on the Oxindole Ring: The presence of electron-withdrawing groups (e.g., halogens like chlorine or bromine) on the isatin-derived portion often enhances cytotoxic activity.[4][8]
-
Aromatic Substituents: Modifications on aryl groups attached to the pyrrolidine ring are crucial. For example, compounds with electron-donating groups (e.g., methoxy) have shown improved activity against certain cell lines.[11]
-
Stereochemistry: The specific stereochemical arrangement at the spiro center and other chiral carbons in the pyrrolidine ring is critical for potent activity, highlighting the importance of stereoselective synthesis.[4]
Comparative Anticancer Activity (IC₅₀ Values)
| Compound Class | Cancer Cell Line | Representative IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) | Citation |
|---|---|---|---|---|---|
| Spirooxindole/pyrrolidine/thiochromene | PC3 (Prostate) | 8.7 ± 0.7 | - | - | [4] |
| Spirooxindole/pyrrolidine/thiochromene | HeLa (Cervical) | 8.4 ± 0.5 | - | - | [4] |
| Spirooxindole/pyrrolidine/thiochromene | MCF-7 (Breast) | 7.36 ± 0.37 | - | - | [4] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 (Liver) | 5.00 ± 0.66 | Cisplatin | 9.00 ± 0.76 | [9] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | MCF-7 (Breast) | < 9.00 | Cisplatin | 9.00 ± 0.29 | [9] |
| Spiro[pyrrolidine-2,3′-oxindoles] | A549 (Lung) | 34.99 - 47.92 | Artemisinin | > 100 |[8] |
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Spiro[chromene-2,3'-pyrrolidine] derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][6][12]
Mechanism of Action: A key bacterial target for some of these derivatives is DNA gyrase , an essential enzyme involved in DNA replication and repair.[1] Molecular docking studies have shown that these spiro compounds can fit into the enzyme's active site, disrupting its function and leading to bacterial cell death.[1] In the realm of antifungal agents, chitin synthase has been identified as a potential target. This enzyme is crucial for the synthesis of chitin, a vital component of the fungal cell wall.[13] Inhibition of chitin synthase weakens the cell wall, making the fungus susceptible to osmotic stress.[13]
Spectrum of Activity: These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli) bacteria.[12][14] Several derivatives also exhibit potent antifungal activity against pathogenic strains like Candida albicans and Aspergillus flavus, with some showing stronger activity than the standard drug fluconazole.[13]
Comparative Antimicrobial Activity (MIC Values)
| Compound Class | Pathogen | Activity Level | Standard Drug | Citation |
|---|---|---|---|---|
| Spiro[chromene-2,3'-pyrrolidine] | Mycobacterium tuberculosis | Potential Efficacy | - | [1] |
| Chromenyl spiro[indoline-3,2'-pyrrolidin]-2-one | Escherichia coli | Activity parallel to standard | - | [12] |
| Chromenyl spiro[indoline-3,2'-pyrrolidin]-2-one | Micrococcus luteus | Very Active | - | [12] |
| Spiro[pyrrolidine-2,3'-quinoline]-2'-one | C. albicans | Stronger than fluconazole | Fluconazole | [13] |
| Spiro[pyrrolidine-2,3'-quinoline]-2'-one | A. flavus | Better than fluconazole | Fluconazole |[13] |
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's disease (AD) are characterized by progressive neuronal loss and cognitive decline. Key pathological factors include acetylcholine deficiency and oxidative stress.[7] Pyrrolidine-containing compounds have shown potential as neuroprotective agents, and spiro derivatives are being explored in this context.[7][15]
Mechanism of Action: The neuroprotective effects are often linked to a dual mechanism:
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme that breaks down the neurotransmitter acetylcholine, these compounds can increase acetylcholine levels in the brain, which is a key strategy in managing AD symptoms.[7]
-
Antioxidant Effects: Many neurodegenerative disorders involve significant oxidative stress. These compounds can mitigate this stress by scavenging free radicals and activating endogenous antioxidant pathways, such as the Nrf2/ARE pathway.[15][16]
Studies on novel pyrrolidine-2-one derivatives in scopolamine-induced cognitive impairment models in mice have shown that these compounds can effectively reverse behavioral and biochemical changes, with performance comparable to the standard drug donepezil.[7]
Experimental Protocols: From Synthesis to Biological Evaluation
Trustworthiness in research stems from robust and reproducible methodologies. The following protocols are representative of the workflows used to synthesize and evaluate these compounds.
Protocol: Microwave-Assisted Synthesis of Chromenyl Spiro[indoline-3,2'-pyrrolidin]-2-one
Causality: This protocol utilizes microwave irradiation, a non-conventional energy source that couples directly with polar molecules in the reaction mixture. This leads to rapid, uniform heating, drastically reducing reaction times and often minimizing the formation of side products compared to conventional heating. p-Toluenesulfonic acid (p-TSA) is employed as an efficient and cost-effective acid catalyst to promote the formation of the azomethine ylide intermediate.
Step-by-Step Methodology: [12]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the 4-(allyloxy)-2H-chromen-2-one derivative (0.01 mmol), isatin (0.01 mmol), and sarcosine (0.01 mmol).
-
Solvent and Catalyst Addition: Add 5 mL of methanol to the vessel, followed by the catalyst, p-TSA (10 mol%).
-
Microwave Irradiation: Seal the vessel and place it in a CEM microwave reactor. Irradiate the mixture at 300 W for 10-25 minutes.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 30% ethyl acetate-hexane mobile phase.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: The resulting solid product will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure spiro derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Anticancer Activity (MTT Assay)
Causality: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect. Cisplatin is used as a positive control because it is a widely recognized and potent chemotherapeutic agent.
Step-by-Step Methodology: [9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of approximately 5×10³ cells/well. Allow the cells to adhere and grow for 24 hours in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the synthesized spiro compounds and the standard drug (e.g., cisplatin) in the cell culture medium. After 24 hours, replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the treated cells for 48-72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Future Perspectives and Conclusion
The spiro[chromene-2,3'-pyrrolidine] framework has unequivocally established itself as a versatile and potent scaffold in medicinal chemistry. The synthetic accessibility, coupled with the wide range of significant biological activities, underscores its therapeutic potential. The research summarized in this guide highlights potent anticancer and antimicrobial activities, with several derivatives demonstrating efficacy superior to or comparable with standard clinical drugs.
Future research should focus on several key areas:
-
Lead Optimization: The promising 'hit' compounds identified from initial screenings should undergo rigorous lead optimization to improve their potency, selectivity, and pharmacokinetic profiles (ADMET properties).
-
Mechanism Deconvolution: While primary mechanisms have been proposed, further studies are needed to fully elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Studies: Promising candidates must be advanced to preclinical in vivo models to evaluate their efficacy, toxicity, and overall therapeutic index in a whole-organism context.
-
Expansion of Therapeutic Areas: The structural diversity of this scaffold suggests its potential may extend to other therapeutic areas not yet fully explored, such as anti-inflammatory and antiviral applications.
References
- EvitaChem. (n.d.). Spiro[chromene-2,3'-pyrrolidine] (EVT-8833352).
- MDPI. (n.d.). Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity.
- Bentham Science Publisher. (n.d.). Microwave-promoted Efficient Synthesis and Antibacterial Activity of Novel Chromenyl Spiro[indoline-3,2'-pyrrolidin]-2-one Derivatives.
- PubMed. (2023). Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 260, 115777.
- MDPI. (n.d.). Regio- and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds as Potential Anticancer Agents.
- PMC. (n.d.). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria.
- MDPI. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds.
- European Journal of Medicinal Chemistry. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. 215, 113263.
- PubMed. (n.d.). Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines.
- Semantic Scholar. (2020). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles].
- RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review.
- PubMed. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology Biochemistry and Behavior, 229, 173602.
- NIH. (2016). Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification.
- PMC. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity.
- ResearchGate. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.
- Research Communities. (2026). Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms.
- MDPI. (n.d.). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro.
Sources
- 1. Buy Spiro[chromene-2,3'-pyrrolidine] (EVT-8833352) [evitachem.com]
- 2. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. communities.springernature.com [communities.springernature.com]
- 16. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro [mdpi.com]
